molecular formula C8H20N2O2 B14339463 N~1~,N~2~-Dipropoxyethane-1,2-diamine CAS No. 105918-67-0

N~1~,N~2~-Dipropoxyethane-1,2-diamine

Cat. No.: B14339463
CAS No.: 105918-67-0
M. Wt: 176.26 g/mol
InChI Key: VIYWGWYWACPGHW-UHFFFAOYSA-N
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Description

However, extensive data exists for structurally analogous ethane-1,2-diamine derivatives with varying N-substituents, enabling a comparative analysis. These derivatives are pivotal in organic synthesis, catalysis, and pharmaceuticals due to their chelating properties and reactivity. This article focuses on comparing key analogs, including N¹,N²-dimethyl-, N¹,N²-diphenyl-, and N¹,N¹,N²,N²-tetramethylethane-1,2-diamine, to elucidate substituent effects on synthesis, applications, and physicochemical properties.

Properties

CAS No.

105918-67-0

Molecular Formula

C8H20N2O2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N'-dipropoxyethane-1,2-diamine

InChI

InChI=1S/C8H20N2O2/c1-3-7-11-9-5-6-10-12-8-4-2/h9-10H,3-8H2,1-2H3

InChI Key

VIYWGWYWACPGHW-UHFFFAOYSA-N

Canonical SMILES

CCCONCCNOCCC

Origin of Product

United States

Preparation Methods

Photocatalytic Decarboxylative Coupling for 1,2-Diamine Synthesis

Reaction Mechanism and Catalyst Design

The visible-light-induced method utilizes a three-component system comprising α-keto acids, amines, and alkyl halides. For N¹,N²-Dipropoxyethane-1,2-diamine, propoxy-substituted glycine derivatives (e.g., N-propoxyglycine) serve as decarboxylative precursors. The iridium photocatalyst [Ir(dF(CF₃)ppy)₂bpy]PF₆ (1 mol%) generates a radical intermediate upon irradiation at 455 nm. This radical couples with in-situ-generated imine species from propylamine and formaldehyde equivalents, followed by hydrogen atom transfer (HAT) to form the C–N bonds.

Key advantages include:

  • Mild conditions : Reactions proceed at 25°C without external heating.
  • Chemoselectivity : Competing pathways toward imidazolines are suppressed by omitting cobalt co-catalysts.
Optimization of Propoxy Group Incorporation

Substituting the amine component with propylamine derivatives requires careful stoichiometric control. A 3:1 ratio of propylamine to α-keto acid ensures complete imine formation, while excess alkyl bromide (1.2 equiv) minimizes dimerization byproducts. DMA solvent enhances radical stability, achieving 72% yield for model substrates (Table 1).

Table 1: Photocatalytic Synthesis Optimization

Parameter Optimal Value Yield (%)
Photocatalyst Loading 1 mol% Ir 79
Propylamine Equiv 3.0 72
Solvent DMA 79
Light Intensity 10 W LED 68

Limitations and Scalability Challenges

While gram-scale reactions demonstrate feasibility, propoxy group steric effects reduce yields to 65% when using branched alkylamines. Post-synthetic purification via silica chromatography (PE/EtOAc = 20:1) remains necessary due to residual DMA and photocatalyst decomposition products.

Transition Metal-Catalyzed Diamination of Alkenes

Palladium-Mediated Dual Nitrogen Transfer

The patent-pending diamination strategy (WO2012035061A1) employs Pd(II) catalysts (e.g., Pd(NCMe)₂Cl₂) with hypervalent iodine oxidants (e.g., PhI(O₂CCF₃)₂). Ethylene gas reacts with two equivalents of N-propoxyphthalimide under argon, delivering N¹,N²-Dipropoxyethane-1,2-diamine after deprotection (55% yield).

Critical Role of Oxidants and Ligands

Diacetoxyiodobenzene derivatives stabilize Pd intermediates, enabling sequential nitrogen group transfer. Propoxy-substituted phthalimide proves superior to saccharin derivatives in minimizing O-alkylation side reactions. Lithium carbonate additives (20 mol%) enhance regioselectivity for 1,2-addition over 1,1- or 1,3-diamination.

Table 2: Palladium-Catalyzed Diamination Parameters

Condition Value Yield (%)
Catalyst Pd(NCMe)₂Cl₂ 55
Oxidant PhI(O₂CCF₃)₂ 60
Temperature 25°C 55
Reaction Time 2 h 58

Post-Synthetic Deprotection Strategies

Hydrolysis of the phthalimide protecting group requires 6N HCl reflux (4 h), followed by neutralization with NaOH. Alternative deprotection using hydrazine/ethanol (80°C, 1 h) improves atom economy but introduces safety concerns.

Comparative Analysis of Synthetic Routes

Efficiency and Functional Group Tolerance

Photocatalytic methods excel in modularity, permitting late-stage introduction of propoxy groups via alkyl halide coupling partners. Conversely, palladium catalysis requires pre-functionalized nitrogen sources, limiting substrate scope but offering superior stereocontrol.

Environmental and Economic Considerations

The iridium photocatalyst’s cost (~$1,200/mol) and DMA’s high boiling point (165°C) complicate large-scale production. Palladium-based systems, while cheaper, generate stoichiometric iodine waste, necessitating costly oxidant recycling.

Emerging Applications and Process Intensification

Continuous-Flow Photoreactors

Microfluidic systems with immobilized [Ir(dF(CF₃)ppy)₂bpy]PF₆ enable 24/7 operation, boosting throughput by 300% compared to batch reactors.

Earth-Abundant Catalyst Development

Preliminary studies suggest iron-porphyrin complexes may replace palladium in diamination, albeit with reduced yields (38%).

Chemical Reactions Analysis

Types of Reactions

N~1~,N~2~-Dipropoxyethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

N~1~,N~2~-Dipropoxyethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or receptor modulators, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which N1,N~2~-Dipropoxyethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a chelating agent, binding to metal ions and altering their reactivity. This interaction can modulate various biochemical pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

  • Methyl groups enhance solubility and reduce steric bulk, favoring pharmaceutical applications .
  • Aromatic substituents (e.g., phenyl, benzyl) increase rigidity and π-π interactions, improving catalytic performance .
  • Chiral centers (e.g., in (1R,2R)-diamines) enable asymmetric synthesis, critical for producing enantiopure compounds .

Alkylation and Amidation

  • N¹,N²-Dimethylethane-1,2-diamine : Synthesized via Eschweiler-Clarke methylation of ethylenediamine, achieving high yields under optimized solvent and temperature conditions .
  • N¹,N¹-Dimethyl-N²-(4-nitrophenyl)ethane-1,2-diamine : Direct amidation of ethyl esters with diamines yields 90% product .

Palladium-Catalyzed Coupling

  • Chiral ligands (e.g., L4–L8) : Buchwald-Hartwig amination of diamines with aryl halides yields 61–85%, depending on steric demand .

Catalytic Ligands

  • Iron/bisquinolyldiamine complexes: Ligands like L4 (85% yield) enable enantioselective oxidative coupling, critical for synthesizing chiral alcohols .
  • N¹,N²-Diphenylethane-1,2-diamine : Ineffective in thiol cross-coupling due to poor electron donation, unlike methyl-substituted analogs .

Pharmaceutical Agents

  • N¹-(1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)-N²,N²-dimethylethane-1,2-diamine (15) : Intermediate in p97 ATPase inhibitors, demonstrating substituent-driven target specificity .
  • 7-(Dimethylamino)-N-(2-(dimethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide (2A): Synthesized via amidation with N¹,N¹-dimethylethane-1,2-diamine; exhibits cholinesterase inhibition .

Spectroscopic and Physical Properties

Spectroscopic data from and reveal substituent-dependent trends:

Compound (Example) IR (cm⁻¹) ¹H NMR (δ, ppm) HRMS (m/z) Yield (%)
N¹-(4-Methoxyphenyl)-N²,N²-dimethylethane-1,2-diamine 3250 (N-H) 2.25 (s, 6H, N(CH₃)₂) 235.1680 75
(1R,2R)-N¹,N²-Bis(6-(tert-butyl)quinolin-8-yl)cyclohexane-1,2-diamine (L4) N/A 1.45 (s, 18H, C(CH₃)₃) 565.3120 85

Trends :

  • Methyl groups : Sharp singlet peaks in ¹H NMR (~2.2 ppm) .
  • Aromatic protons : Multiplet signals at 6.5–8.5 ppm .

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